molecular formula C12H15FN4 B1492043 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098102-46-4

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1492043
CAS No.: 2098102-46-4
M. Wt: 234.27 g/mol
InChI Key: ZUWLKAWKCYWBBY-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098127-90-1) is a chemical compound with the molecular formula C12H15FN4 and a molecular weight of 234.27 g/mol . Its structure is based on a 1H-pyrazole core, which is a privileged scaffold in medicinal chemistry known for its broad spectrum of biological properties . The core is substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a pyridin-2-yl ring, and at the 5-position with an N-methylmethanamine side chain . Pyrazole derivatives are extensively investigated in scientific research for their diverse biological activities. The high electronegativity of fluorine, as present in the 2-fluoroethyl substituent of this compound, is known to play a significant role in enhancing the biological activity and modifying the metabolic profile of drug molecules . Furthermore, the pyridin-2-yl ring can serve as a key pharmacophore, potentially enabling interactions with various enzymatic targets. Related 1,5-diaryl pyrazole structures have been reported in the context of developing new antimicrobial agents, highlighting the research relevance of this chemical class . This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-9-10-8-12(16-17(10)7-5-13)11-4-2-3-6-15-11/h2-4,6,8,14H,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLKAWKCYWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine or related pyrazole derivatives serve as starting points.
  • Fluoroalkyl halides such as 2-fluoroethyl bromide are used for fluoroalkylation.
  • Pyridin-2-yl substituents are introduced via cross-coupling reactions.
  • Methylamine or methylmethanamine derivatives are introduced in the final steps.

Stepwise Synthesis Procedure

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Alkylation of pyrazole with 2-fluoroethyl bromide Potassium carbonate (K2CO3), DMF or THF, room temperature, 10 h ~71 Mild conditions, base-promoted nucleophilic substitution
2 Palladium-catalyzed coupling with pyridin-2-yl moiety Pd(PPh3)4, zinc powder, cyano zinc, DMAC, 100–150 °C ~64 Cross-coupling to introduce pyridinyl group
3 Conversion to formamidine intermediate Sodium methoxide, ammonium chloride, acetic acid, methanol ~76 Formation of amidine or amine functionalities
4 Final amination and salt formation Hydrogen chloride gas, methyl tert-butyl ether Up to 99 (combined last two steps) Formation of hydrochloride salt for stability

Reaction Conditions and Optimization

  • The use of potassium carbonate as a base in the alkylation step promotes efficient substitution without harsh conditions.
  • Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction control.
  • Cross-coupling reactions benefit from palladium catalysts such as Pd(PPh3)4 and ligands like diphenylphosphinoferrocene (dppf).
  • Reaction temperatures are maintained between 100 to 150 °C during coupling to optimize yields.
  • The final amination step uses hydrogen chloride gas to form stable hydrochloride salts, improving compound isolation and purity.

Research Findings on Preparation Efficiency

  • The overall synthetic route is noted for using inexpensive and readily available raw materials , such as 3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • The stepwise yields are moderate to high, with the alkylation step yielding approximately 71%, the coupling step about 64%, and the final conversion steps combined yielding up to 99%.
  • The method is scalable, with mild reaction conditions and relatively straightforward purification steps such as recrystallization.
  • Use of zinc powder and cyano zinc complexes in the coupling step enhances reaction efficiency and selectivity.
  • The process avoids harsh reagents and extreme conditions, supporting potential industrial application.

Summary Table of Preparation Steps and Conditions

Step No. Starting Material Reagents & Catalysts Solvent Temperature Yield (%) Key Notes
1 3-Iodo-pyrazolo-pyridine 2-Fluoroethyl bromide, K2CO3 DMF or THF Room temp 71.16 Base-promoted alkylation
2 Alkylated intermediate Pd(PPh3)4, Zn powder, Cyano zinc, dppf DMAC 100-150 °C 63.7 Pd-catalyzed cross-coupling
3 Coupled intermediate Sodium methoxide, NH4Cl, Acetic acid Methanol Ambient 76.4 Amidation/formamidine formation
4 Amidine intermediate HCl gas Methyl tert-butyl ether Ambient 99 (combined) Salt formation, purification

Chemical Reactions Analysis

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyrazole or pyridine rings, altering the compound’s electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Coupling Reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a ligand in coordination chemistry.

    Chemical Biology: It can serve as a building block for the synthesis of more complex molecules used in chemical biology research.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

Fluorine Substituents: The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like difluoromethyl (higher electronegativity) or trifluoroethyl (stronger electron-withdrawing effects) . Fluorine at the ethyl chain may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or hydroxyethyl groups) .

Pyridine vs. Heteroaromatic Rings: Pyridin-2-yl (target) vs. pyridin-4-yl (): The 2-position on pyridine allows for stronger π-stacking and directional hydrogen bonding in biological targets compared to the 4-position .

Steric and Electronic Effects :

  • tert-Butyl () introduces steric hindrance, which may limit binding in confined active sites, whereas 2-fluoroethyl (target) offers a smaller, more flexible substituent .

Biological Activity

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound with potential applications in medicinal chemistry, particularly in targeting neurological and inflammatory pathways. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group. Its molecular formula is C12H15FN4C_{12}H_{15}FN_{4} and it has a molecular weight of 234.27 g/mol. The presence of the fluoroethyl group enhances lipophilicity, facilitating cellular uptake.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the Pyridine Moiety : Often involves palladium-catalyzed cross-coupling reactions.
  • N-Methylation : Final step using methyl iodide or other agents for methylation.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Binding Interactions : The fluoroethyl group enhances membrane permeability, while the pyridine and pyrazole rings engage in hydrogen bonding and π-π interactions.
  • Modulation of Enzyme Activity : Potentially acts as an inhibitor or modulator of specific enzymatic pathways relevant to disease states.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their antioxidant properties and potential therapeutic applications:

CompoundBiological ActivityIC50 Value (μg/mL)
Pyrazole derivative AAntioxidant4.67
Pyrazole derivative BAntioxidant20.56
Pyrazole derivative CAntioxidant45.32

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential protective effects against oxidative stress-related diseases .
  • Medicinal Chemistry Applications : The compound's structure suggests it could serve as a pharmacophore in drug design, particularly for neurological disorders .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with targets involved in inflammation and neurodegenerative diseases, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.